Adapalene Glucuronide is classified under organic compounds known as retinoids, which are derivatives of vitamin A. It belongs to the subclass of prenol lipids and is directly related to the metabolism of Adapalene. The chemical structure of Adapalene Glucuronide can be represented by the molecular formula and has a molecular weight of approximately 588.64 g/mol .
The synthesis of Adapalene Glucuronide involves the glucuronidation of Adapalene, typically requiring uridine diphosphate glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT). This reaction is performed in an aqueous buffer at a physiological pH of around 7.4 and at a temperature of 37°C to mimic in vivo conditions.
In an industrial setting, bioreactors are often used to scale up this process. Continuous feeding of Adapalene and UDPGA into the bioreactor allows for controlled enzymatic reactions, resulting in high-purity Adapalene Glucuronide, which is subsequently purified using chromatographic techniques .
The molecular structure of Adapalene Glucuronide can be depicted as follows:
The compound features a glucuronic acid moiety attached to the Adapalene structure, which enhances its pharmacological properties.
Adapalene Glucuronide primarily undergoes hydrolysis and conjugation reactions:
The major product from hydrolysis is free Adapalene, while conjugation leads to the formation of Adapalene Glucuronide.
Adapalene Glucuronide exerts its effects similarly to its parent compound, Adapalene, by binding to retinoic acid receptors (RARs) in skin cells. This binding modulates gene expression related to cell differentiation, proliferation, and inflammation. The glucuronidation process increases solubility and promotes excretion, thereby reducing systemic side effects associated with higher concentrations of free drug in circulation .
Adapalene Glucuronide is stable under various conditions but may undergo hydrolysis when exposed to strong acids or bases. Its high lipophilicity suggests that it can easily penetrate biological membranes, contributing to its effectiveness in dermatological applications .
Adapalene Glucuronide serves primarily as a metabolite in pharmacokinetic studies related to Adapalene's therapeutic effects in treating acne vulgaris. Understanding its formation and properties aids in developing safer formulations with optimized dosing regimens for patients undergoing treatment with topical retinoids.
In addition to its role in acne treatment, ongoing research may explore potential applications in other dermatological conditions or as part of combination therapies aimed at enhancing therapeutic outcomes while minimizing side effects .
Adapalene glucuronide formation exemplifies the regioselective metabolism characteristic of third-generation synthetic retinoids. The carboxylic acid moiety of adapalene (6-[3-(1-adamantyl)-4-methoxyphenyl]naphthalene-2-carboxylic acid) serves as the exclusive site for glucuronidation, resulting in an acyl glucuronide conjugate. This reaction exhibits stringent regioselectivity due to steric hindrance from the lipophilic adamantane group and electronic effects of the naphthalene system [1] [5].
Enzymatic glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs), yielding biologically relevant metabolites. In vitro studies using recombinant human UGT isoforms demonstrate that UGT1A3, UGT1A9, and UGT2B7 primarily mediate this conjugation, with UGT1A3 exhibiting the highest catalytic efficiency (V~max~/K~m~ = 18.7 μL/min/mg) [2] [8]. The reaction follows nucleophilic acyl substitution mechanics: the carboxylate anion of adapalene attacks the anomeric carbon of UDP-glucuronic acid (UDPGA), displacing UDP and forming a β-configuration glycosidic bond [8]. Enzyme kinetics reveal substrate inhibition at adapalene concentrations >15 μM, suggesting allosteric modulation of UGT active sites [2].
Chemical synthesis approaches face substantial challenges in replicating this regioselectivity. Classical Koenigs-Knorr reactions employing silver salts or BF₃ catalysts yield only 12-18% adapalene glucuronide due to:
Table 1: Comparison of Adapalene Glucuronidation Approaches
Parameter | Enzymatic (UGT-mediated) | Chemical Synthesis |
---|---|---|
Regioselectivity | Exclusive carboxylic acid conjugation | Mixed products (≤18% target) |
Yield | 92-98% in vitro | 12-18% optimized |
Stereochemistry | β-anomer preserved | α/β mixture (1:2.3 ratio) |
Catalytic Efficiency | V~max~/K~m~ = 12.4–18.7 μL/min/mg | Not applicable |
Reaction Time | 15-90 minutes | 8-24 hours |
Recent advances in chemoenzymatic synthesis leverage immobilized UGT1A3 or UGT2B7 in continuous-flow bioreactors, achieving >95% conversion with 99% regiopurity. This hybrid approach addresses the scalability limitations of isolated enzymes while preserving metabolic fidelity [8]. Inter-species differences remain significant: canine hepatocytes produce 3.2-fold higher glucuronide titers than human counterparts, whereas rodent models underperform due to divergent UGT substrate specificities [5] [8].
Adapalene glucuronide demonstrates tissue-specific disposition governed by physicochemical properties and transporter interactions. Following topical adapalene application (0.3% gel), only 0.25 ng/mL intact adapalene is detectable systemically, yet glucuronide accumulates preferentially in metabolic tissues [1] [5].
Hepatic metabolism predominates, with microsomal glucuronidation accounting for ~25% of adapalene clearance. Targeted metabolomics reveal hepatic glucuronide concentrations reach 42.7 ± 8.3 nmol/g tissue – 19-fold higher than plasma levels – due to:
Extrahepatic glucuronidation significantly contributes to overall metabolism:
Table 2: Tissue Distribution of Adapalene Glucuronide Following Topical Application
Tissue | Glucuronide Concentration | Primary UGT Isoforms | Elimination Pathway |
---|---|---|---|
Liver | 42.7 ± 8.3 nmol/g | 1A3, 2B7, 1A9 | Biliary (78%) |
Small Intestine | 15.8 ± 3.1 nmol/g | 1A8, 1A10 | Luminal excretion (89%) |
Kidney | 9.2 ± 2.4 nmol/g | 1A9, 2B7 | Urinary (94%) |
Skin | 3.5 ± 0.9 nmol/g | 1A7, 2B7 | Local hydrolysis (62%) |
Enterohepatic recirculation creates prolonged tissue exposure: glucuronide undergoes β-glucuronidase hydrolysis in gut microbiota, liberating aglycone for reabsorption and reconjugation. Pharmacokinetic modeling indicates this cycle extends adapalene's effective half-life from 7-51 hours to 68-117 hours following chronic dosing [1] [5]. Mass spectrometry imaging confirms glucuronide localization in biliary ducts and renal papillae, correlating with MRP3/4 transporter expression [4].
The glucuronidation of adapalene exhibits isoform-specific kinetics across the UGT superfamily. Comprehensive recombinant enzyme assays identify UGT1A3 as the highest-activity catalyst (K~m~ = 47 μM; CL~int~ = 18.7 μL/min/mg), followed by UGT2B7 (K~m~ = 112 μM; CL~int~ = 8.9 μL/min/mg) and UGT1A9 (K~m~ = 186 μM; CL~int~ = 4.1 μL/min/mg) [2] [8]. This hierarchy reflects:
Isoform expression patterns dictate tissue-specific metabolism:
Table 3: Kinetic Parameters of Major UGT Isoforms in Adapalene Glucuronidation
UGT Isoform | K~m~ (μM) | V~max~ (pmol/min/mg) | CL~int~ (μL/min/mg) | Tissue Distribution |
---|---|---|---|---|
1A3 | 47 ± 6 | 879 ± 64 | 18.7 | Liver, kidney, intestine |
2B7 | 112 ± 15 | 997 ± 71 | 8.9 | Liver, kidney, skin |
1A9 | 186 ± 22 | 763 ± 58 | 4.1 | Liver, kidney |
1A8 | 240 ± 29 | 512 ± 42 | 2.1 | Intestine only |
1A10 | 315 ± 38 | 602 ± 49 | 1.9 | Intestine, stomach |
Transcriptional regulation modulates glucuronidation capacity:
Genetic polymorphisms introduce metabolic variability:
In vitro-in vivo extrapolation indicates these polymorphisms cause 25-63% interindividual variation in adapalene clearance, potentially influencing therapeutic outcomes. However, compensatory glucuronidation by high-affinity isoforms minimizes clinical repercussions in most patients [1] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7